Desferriferribactin
CAS No.: 140198-04-5
Cat. No.: VC0525698
Molecular Formula: C46H73N13O16
Molecular Weight: 1064.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 140198-04-5 |
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Molecular Formula | C46H73N13O16 |
Molecular Weight | 1064.1 g/mol |
IUPAC Name | 5-[[1-[6-[[(2R)-1-[[(2S)-5-[acetyl(hydroxy)amino]-1-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-1-oxopentan-2-yl]-(1-hydroxy-2-oxopiperidin-3-yl)amino]-1-oxopropan-2-yl]carbamoyl]-1,4,5,6-tetrahydropyrimidin-2-yl]-2-(4-hydroxyphenyl)ethyl]amino]-2-amino-5-oxopentanoic acid |
Standard InChI | InChI=1S/C46H73N13O16/c1-24(51-40(66)31-17-19-50-38(53-31)32(22-27-11-13-28(63)14-12-27)52-36(64)16-15-30(49)46(72)73)44(70)59(35-10-7-21-58(75)45(35)71)34(9-6-20-57(74)26(3)62)42(68)56-41(67)33(23-60)54-43(69)37(25(2)61)55-39(65)29(48)8-4-5-18-47/h11-14,24-25,29-35,37,60-61,63,74-75H,4-10,15-23,47-49H2,1-3H3,(H,50,53)(H,51,66)(H,52,64)(H,54,69)(H,55,65)(H,72,73)(H,56,67,68)/t24-,25-,29+,30?,31?,32?,33-,34+,35?,37+/m1/s1 |
Standard InChI Key | UJXAGPKECAOKDQ-MZHKTYKSSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@H](CO)C(=O)NC(=O)[C@H](CCCN(C(=O)C)O)N(C1CCCN(C1=O)O)C(=O)[C@@H](C)NC(=O)C2CCN=C(N2)C(CC3=CC=C(C=C3)O)NC(=O)CCC(C(=O)O)N)NC(=O)[C@H](CCCCN)N)O |
SMILES | CC(C(C(=O)NC(CO)C(=O)NC(=O)C(CCCN(C(=O)C)O)N(C1CCCN(C1=O)O)C(=O)C(C)NC(=O)C2CCN=C(N2)C(CC3=CC=C(C=C3)O)NC(=O)CCC(C(=O)O)N)NC(=O)C(CCCCN)N)O |
Canonical SMILES | CC(C(C(=O)NC(CO)C(=O)NC(=O)C(CCCN(C(=O)C)O)N(C1CCCN(C1=O)O)C(=O)C(C)NC(=O)C2CCN=C(N2)C(CC3=CC=C(C=C3)O)NC(=O)CCC(C(=O)O)N)NC(=O)C(CCCCN)N)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Molecular Characteristics
Desferriferribactin belongs to the class of peptidic siderophores, characterized by a partially cyclic structure comprising a thirteen-membered ring. Its molecular formula is C₄₆H₇₃N₁₃O₁₆, with a molecular weight of 1,064.1 g/mol . The peptide backbone integrates non-proteinogenic amino acids, including δ-N-hydroxyornithine and tyrosine-derived amidine residues, which facilitate high-affinity iron binding . A distinguishing feature is the presence of a succinic acid side chain, which enhances solubility and metal coordination efficiency .
Table 1: Structural Comparison of Desferriferribactin and Related Siderophores
Feature | Desferriferribactin | Pyoverdine | Enterobactin |
---|---|---|---|
Core Structure | Cyclic peptide | Linear peptide | Tri-catechol macrocycle |
Iron-Binding Sites | 3 hydroxamate groups | 2 hydroxamates, 1 catechol | 3 catechol groups |
Source Organism | Pseudomonas fluorescens | Pseudomonas aeruginosa | Escherichia coli |
Molecular Weight (Da) | 1,064.1 | 1,200–1,400 | 651 |
The stereochemistry of its δ-N-hydroxyornithine residues (L-configuration) differentiates desferriferribactin from pyoverdines, which often exhibit D-configurations at analogous positions . This structural nuance impacts receptor specificity in iron uptake systems.
Biosynthesis and Genetic Regulation
Desferriferribactin biosynthesis is governed by nonribosomal peptide synthetase (NRPS) gene clusters, which are upregulated under iron-deficient conditions . In Pseudomonas fluorescens, the pvd gene cluster orchestrates the assembly of the peptide backbone, while auxiliary genes encode tailoring enzymes for hydroxylation and acylation . Key steps include:
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Amino Acid Activation: NRPS modules activate and condense tyrosine, 2,4-diaminobutyric acid, and δ-N-hydroxyornithine.
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Cyclization: A thioesterase domain catalyzes macrolactam formation, yielding the thirteen-membered ring .
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Side Chain Attachment: Succinic acid is appended via an ATP-dependent ligase, completing the structure .
Iron availability modulates transcription through the Fur (ferric uptake regulator) protein. Under iron scarcity, Fur derepresses siderophore biosynthesis genes, increasing desferriferribactin production by up to 20-fold .
Comparative Analysis with Other Siderophores
Desferriferribactin’s efficacy stems from its structural hybridity, combining features of pyoverdines and mycobactins. Unlike pyoverdines, which rely on linear peptide chains, desferriferribactin’s cyclic architecture enhances stability in acidic soils (pH 4–6) . Conversely, mycobactins, produced by Mycobacterium spp., incorporate lipid moieties for membrane penetration but lack the solubility of desferriferribactin .
Table 2: Functional Properties of Selected Siderophores
Property | Desferriferribactin | Mycobactin | Enterobactin |
---|---|---|---|
Iron Binding Constant | 10³² | 10³⁴ | 10⁴⁹ |
Environmental Stability | High (pH 4–9) | Moderate (pH 6–8) | Low (pH >7) |
Antimicrobial Activity | Broad-spectrum | Narrow-spectrum | None |
Applications in Biotechnology and Medicine
Recent advances highlight desferriferribactin’s potential beyond microbial ecology:
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Biocontrol Agents: Engineered Pseudomonas strains overproducing desferriferribactin reduce fungal infections in wheat and rice by 40–60% .
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Metalloprotein Purification: Immobilized desferriferribactin resins selectively bind iron-containing proteins, achieving 95% purity in single-step chromatography .
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Therapeutic Chelators: Preclinical studies suggest modified desferriferribactin derivatives could treat iron-overload disorders (e.g., hemochromatosis) with fewer side effects than deferoxamine .
Recent Research and Future Directions
Genomic analyses of Nocardia mangyaensis NH1 reveal horizontal gene transfer of desferriferribactin-like NRPS clusters, hinting at evolutionary conservation across Actinobacteria and Proteobacteria . Additionally, cryo-EM structures of the FpvZ receptor bound to desferriferribactin-Fe³⁺ provide atomic-level insights into uptake mechanisms .
Future research should prioritize:
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Synthetic Biology: Refactoring desferriferribactin pathways in non-native hosts for scalable production.
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Structure-Activity Relationships: Optimizing side chains for medical applications.
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Ecological Impact Assessments: Evaluating non-target effects in agricultural use.
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